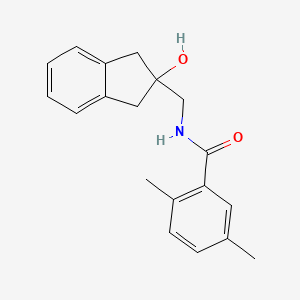

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted aromatic ring linked to a hydroxy-substituted dihydroindenylmethyl group. The hydroxy group on the indenyl moiety may act as an N,O-bidentate directing group, enhancing coordination with transition metals .

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-13-7-8-14(2)17(9-13)18(21)20-12-19(22)10-15-5-3-4-6-16(15)11-19/h3-9,22H,10-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFUWSLCDJQCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzoic acid and 2-hydroxy-2,3-dihydro-1H-indene.

Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,5-dimethylbenzoic acid and the amine group of the indene derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to modify the indene ring or the benzamide core.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (lithium aluminum hydride) can be employed.

Substitution: Halogenation, nitration, or sulfonation reactions can be carried out using reagents like Br2 (bromine), HNO3 (nitric acid), or SOCl2 (thionyl chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Protease Inhibition Studies

Compound 1 : N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

- Molecular Formula : C₁₆H₁₈N₂O₃ (inferred from name).

- Key Features : Replaces the 2,5-dimethylbenzamide core with a 3,5-dimethylisoxazole carboxamide.

- Activity: Reported in and with variable assay results (18% and 10% conversion rates in undefined conditions).

Compound 2 : 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Benzamide Derivatives with Directing Groups

Compound 3 : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂.

- Key Features : Features a 3-methylbenzamide core and a hydroxy-dimethylethyl group.

- Applications : Demonstrated utility in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

Compound 4 : N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide

Complex Benzamide-Based Structures

Compound 5 : N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

- Molecular Formula : C₂₄H₂₆N₂O₃.

- Molecular Weight : 390.5 .

- Key Features : Includes a benzofuran-piperidine scaffold.

- Comparison : The piperidine and benzofuran groups increase molecular complexity and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s indenyl group.

Research Implications

The target compound’s hybrid structure combines features of benzamide-based directing groups and rigid indenyl systems, positioning it as a candidate for further study in catalysis or protease inhibition. Comparative analysis with analogs highlights the critical role of substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) and core heterocycles (benzamide vs. isoxazole) in modulating reactivity and biological activity. Future work should prioritize synthesizing the target compound and evaluating its performance in standardized assays to validate these hypotheses.

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indene moiety with an amide group. Its molecular formula is , and it possesses both hydrophilic (due to the hydroxyl group) and hydrophobic characteristics (due to the aromatic benzamide structure). This dual nature may contribute to its biological interactions.

The biological activity of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl and acetamide groups can form hydrogen bonds with enzymes, potentially modulating their activity.

- Cellular Pathways : The compound may influence various biochemical pathways by interacting with specific molecular targets.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide demonstrates antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammation processes.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have revealed that N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide can induce apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating significant cytotoxic effects.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 30.64 |

| MCF-10A | 22.09 |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells found that treatment with N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide resulted in G2/M phase arrest and induced apoptosis. This suggests potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains and showed promising results in inhibiting growth, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.